17-Octadecynoic acid is derived from natural sources, particularly from the seeds of certain plants. It belongs to the class of fatty acids known as acetylenic fatty acids, which are characterized by the presence of a carbon-carbon triple bond. This compound is classified under the broader category of unsaturated fatty acids, specifically those with a terminal alkyne structure.
The synthesis of 17-octadecynoic acid typically involves several methods, with one prominent approach being the coupling of a haloalkyl compound with a substituted acetylene. A key reagent in this process is n-butyl lithium, which facilitates the reaction in hexamethylphosphoramide as a solvent. The general steps for synthesis include:
This method has been noted for its efficiency and higher yields compared to previous synthetic routes .
The molecular structure of 17-octadecynoic acid can be described by its chemical formula . It features:
The presence of the terminal alkyne makes it a unique compound among fatty acids, influencing its reactivity and interactions with biological molecules.
17-Octadecynoic acid participates in various chemical reactions due to its functional groups:
These reactions are crucial for understanding its role in biological systems and for developing experimental techniques.
The mechanism of action for 17-octadecynoic acid primarily involves its role as an inhibitor of specific enzymes involved in lipid metabolism. Notably, it acts as a suicide substrate inhibitor for the enzyme that synthesizes 20-Hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor . This inhibition can lead to altered vascular responses and has implications in hypertension research.
Additionally, 17-octadecynoic acid serves as a bioorthogonal probe that allows researchers to label palmitoylated proteins selectively, enabling detailed studies on protein function and interaction within cellular environments .
The physical and chemical properties of 17-octadecynoic acid include:
These properties are essential for determining its behavior in biological systems and its utility in laboratory settings.
17-Octadecynoic acid has several scientific applications:
17-Octadecynoic acid (17-ODYA) is synthesized as a microbial metabolite in inflammatory environments, particularly in oral infections like periapical abscesses. Metabolomic studies identify it as the most abundant unique metabolite in these lesions, where it is produced by polymicrobial communities under hypoxic conditions. Its synthesis correlates with dysregulated host-microbe interactions, triggering pathogenic inflammatory cascades. In periodontal ligament fibroblasts, 17-ODYA (10 μmol/L) significantly upregulates proinflammatory genes (P < 0.0001) after 6 days of exposure, including:
Simultaneously, it induces pro-angiogenic factors (P < 0.0001) within 48 hours, such as vascular endothelial growth factor alpha (VEGFα) and platelet-derived growth factor alpha (PDGFα), fostering vascular permeability and abscess maturation [2]. In peripheral blood mononuclear cells, 17-ODYA polarizes macrophages toward the pro-inflammatory M1 phenotype and suppresses anti-inflammatory cytokine release, creating a feed-forward loop for chronic inflammation [2].
Table 1: Inflammatory Mediators Upregulated by 17-ODYA in Human Cells
Cell Type | 17-ODYA Concentration | Exposure Time | Key Upregulated Targets | Biological Consequence |
---|---|---|---|---|
Periodontal fibroblasts | 10 μmol/L | 6 days | IL-1α, IL-1β, IL-6, MMP-1, MCP-1 | Tissue destruction, neutrophil influx |
Periodontal fibroblasts | 1–10 μmol/L | 2 days | VEGFα, PDGFα | Angiogenesis, hypervascularization |
Peripheral blood mononuclear cells | 1 μmol/L | 48 hours | VEGFα, PDGFα | Enhanced leukocyte recruitment |
Macrophages | 10 μmol/L | 24 hours | M1 polarization markers | Sustained pro-inflammatory state |
17-ODYA acts as a suicide-substrate inhibitor of cytochrome P450 (CYP) ω-hydroxylases, particularly targeting the CYP4A and CYP4F subfamilies responsible for metabolizing arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE). It irreversibly inactivates these enzymes by covalent binding to their heme centers, with an IC₅₀ < 100 nM in rat renal cortical microsomes [3] [9]. This inhibition disrupts renal and vascular homeostasis, as evidenced by:
The inhibition is isoform-specific; 17-ODYA suppresses >60% of renal ω-hydroxylase activity but only weakly affects epoxygenases (CYP2C/CYP2J). This specificity is leveraged experimentally to dissect 20-HETE’s functions. For example, pretreatment with 17-ODYA abolishes 20-HETE synthesis in proximal tubules, confirming CYP4A1/4A2 as primary sources [9]. Crucially, 17-ODYA’s effects are age-dependent: it inhibits Na⁺-K⁺-ATPase via CYP450 ω-hydroxylase blockade in adult renal tubules but via lipoxygenase in infants, reflecting developmental shifts in enzymatic dominance [7].
Table 2: Selectivity of 17-ODYA for CYP450 Enzymes
Enzyme Target | Inhibition Efficacy | Biological System | Functional Outcome | Key Evidence |
---|---|---|---|---|
CYP4A ω-hydroxylases | IC₅₀ < 100 nM | Rat renal microsomes | 61.3 ± 9.2% reduced 20-HETE synthesis | Blocked Na⁺ reabsorption, diuresis [3] |
CYP2C epoxygenases | Minimal inhibition | Rabbit aortic rings | No change in EET-mediated vasodilation | Unaltered bradykinin responses [4] |
CYP1A1/2B | Not inhibited | Hepatic microsomes | Preserved testosterone hydroxylation | Substrate competition assays [5] |
17-ODYA exhibits crosstalk with cyclooxygenase (COX) pathways, indirectly amplifying vasoconstrictor prostaglandin synthesis. In rabbit aortic rings, 17-ODYA (1 μM) potentiates angiotensin II-induced contractions by 40% (P < 0.01). This effect is:
Mechanistically, 17-ODYA’s inhibition of CYP ω-hydroxylases diverts arachidonic acid flux toward COX, while its epoxy-metabolites enhance endothelial prostaglandin release. This shifts the balance from CYP-mediated vasodilation (e.g., EETs) to COX-driven vasoconstriction. Additionally, 17-ODYA amplifies cross-inhibition with nitric oxide (NO) pathways. Physiological NO suppresses 20-HETE by binding CYP4A heme, but 17-ODYA exacerbates 20-HETE/NO antagonism:
In ischemic neurons, 17-ODYA attenuates irreversible depolarization by blocking phospholipase A₂ (PLA₂)-initiated cascades. It reduces cytotoxic 20-HETE synthesis, highlighting its role in neuronal death pathways during oxygen-glucose deprivation [6].
Table 3: Pathophysiological Implications of 17-ODYA-Modulated Pathways
Disease Context | Key Enzymes Affected | 17-ODYA Effect | Pathogenic Outcome |
---|---|---|---|
Hypertension | CYP4A/20-HETE, eNOS | Enhanced vasoconstriction | Angiotensin II hypersensitivity, renal Na⁺ retention [1] [4] |
Periapical abscess | CYP450, COX-2 | Proinflammatory polarization | IL-8 surge, M1 macrophage dominance [2] |
Cerebral ischemia | PLA₂, CYP ω-hydroxylases | Reduced neuronal death | Attenuated membrane depolarization [6] |
Cardiac hypertrophy | CYP4A1, COX-derived PG | Fibrosis promotion | Increased collagen deposition [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7